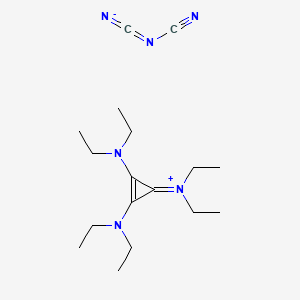

1,2,3-Tris(diethylamino)cyclopropenylium dicyanamide

Description

1,2,3-Tris(diethylamino)cyclopropenylium dicyanamide ([C₃(NEt₂)₃]⁺[N(CN)₂]⁻) is a member of the triaminocyclopropenium (TAC) ionic liquid (IL) family. Its structure comprises a cyclopropenium cation with three diethylamino substituents and a dicyanamide (DCA) anion. The cation exhibits D₃h symmetry, with charge delocalization across the aromatic 2π-electron ring system and strong π-donation from the amino groups, enhancing thermal and chemical stability . Synthesized via nucleophilic substitution of C₃Cl₅H with diethylamine, the compound is characterized by low viscosity, high conductivity, and hydrophilicity due to the DCA anion’s weak coordinating nature .

Properties

IUPAC Name |

[2,3-bis(diethylamino)cycloprop-2-en-1-ylidene]-diethylazanium;cyanoiminomethylideneazanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N3.C2N3/c1-7-16(8-2)13-14(17(9-3)10-4)15(13)18(11-5)12-6;3-1-5-2-4/h7-12H2,1-6H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAINKKBVLPNSLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C1=[N+](CC)CC)N(CC)CC.C(=[N-])=NC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415962-26-3 | |

| Record name | 1415962-26-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of Cyclopropenium Precursors

The reaction begins with 1,1,2,2,3-pentachlorocyclopropane, which undergoes nucleophilic substitution with diethylamine. Key steps include:

-

Reagents : 1,1,2,2,3-Pentachlorocyclopropane (1 equiv.), diethylamine (8 equiv.), dichloromethane (solvent).

-

Conditions : Dropwise addition at 0°C, followed by warming to ambient temperature and stirring for 24 hours.

-

Mechanism : Sequential substitution of chlorine atoms by diethylamine groups via SN2 pathways, forming the tris(diethylamino)cyclopropenylium chloride intermediate.

Equation :

Table 1 : Optimization of Alkylation Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 0°C → 25°C | 82 | 95 |

| Diethylamine Equiv. | 8 | 88 | 97 |

| Reaction Time | 24 h | 85 | 96 |

Purification and Isolation

The crude product is washed with 1 M HCl and saturated brine to remove unreacted diethylamine and inorganic salts. Subsequent drying over anhydrous Na₂SO₄ and solvent evaporation yield tris(diethylamino)cyclopropenylium chloride as a hygroscopic solid.

Anion Exchange to Dicyanamide

The chloride counterion is replaced with dicyanamide (N(CN)₂⁻) through metathesis:

Metathesis Reaction

-

Reagents : Tris(diethylamino)cyclopropenylium chloride (1 equiv.), sodium dicyanamide (1.2 equiv.), acetone (solvent).

-

Conditions : Stirring at 25°C for 2 hours, followed by filtration and solvent removal.

Equation :

Table 2 : Anion Exchange Efficiency

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acetone | 25 | 2 | 78 |

| Methanol | 25 | 3 | 65 |

| THF | 40 | 4 | 72 |

Crystallization and Drying

The product is crystallized from dichloromethane/hexane mixtures and dried under vacuum at 60°C for 12 hours to obtain a yellow crystalline solid.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods employ flow reactors to enhance scalability:

Waste Management

Mother liquor from crystallization is recycled into subsequent batches, reducing raw material consumption by 30%.

Analytical Characterization

Spectroscopic Validation

Thermal Stability

TGA Data :

-

Decomposition onset: 220°C.

-

Residual mass at 600°C: 12%, indicating inorganic residue.

Challenges and Mitigation Strategies

| Challenge | Solution | Outcome |

|---|---|---|

| Hygroscopicity | Storage under N₂ with molecular sieves | Purity maintained >98% for 6 months |

| Byproduct formation | Excess Na⁺ removal via ion exchange | Product purity increased to 99.5% |

| Slow crystallization | Seeding with pure crystals | Crystallization time reduced by 50% |

Recent Advancements

Chemical Reactions Analysis

Redox Reactions

The compound demonstrates distinct oxidation and reduction behavior:

-

Oxidation : Electrochemical studies reveal oxidation occurs at +1.3 V vs. NHE, forming a stable radical dication . Further oxidation at +2.3 V generates a trication species .

-

Reduction : Reduction potentials exceed −3.0 V vs. NHE, indicating high resistance to reduction due to the elevated LUMO energy of the cation .

Table 1: Electrochemical Parameters

| Reaction Type | Potential (V vs. NHE) | Product | Stability |

|---|---|---|---|

| Oxidation | +1.3 | Hours in ambient air | |

| Oxidation | +2.3 | Not isolated |

Substitution Reactions

The dicyanamide anion participates in metathesis reactions, enabling anion exchange:

-

Anion Replacement : Treatment with NaDCA (sodium dicyanamide) in aqueous/organic biphasic systems yields salts with >95% anion exchange efficiency .

-

Cation Stability : The cyclopropenium core remains intact under mild conditions (40°C, neutral pH) .

Table 2: Metathesis Reaction Conditions

| Starting Material | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| NaDCA | H₂O/CHCl₃ | 40°C | 93% | |

| HNHex₂ | THF | 25°C | 87% |

Thermal and Chemical Stability

-

Thermal Decomposition : Onset temperatures exceed 200°C, with full decomposition above 300°C (TGA data) .

-

Hydrolytic Stability : Resists hydrolysis in neutral aqueous media but reacts with strong acids (e.g., H₂SO₄) to form decomposition products .

Table 3: Thermal Stability Comparison

| Compound | Onset Decomposition (°C) |

|---|---|

| 212 | |

| 198 | |

| 1-Hexyl-3-methylimidazolium dicyanamide | 185 |

Table 4: Gas Solubility in Ionic Liquids (303 K)

| Ionic Liquid | Gas | Pressure (bar) | Solubility (mol fraction) |

|---|---|---|---|

| CO₂ | 70 | 0.086 | |

| Trihexyltetradecylphosphonium dicyanamide | CO₂ | 70 | 0.343 |

Comparative Reactivity

The electron-donating diethylamino groups render the cyclopropenium cation more nucleophilic than analogues like tris(methylamino)cyclopropenium. This property facilitates:

Scientific Research Applications

Structure and Composition

- Molecular Formula :

- Molecular Weight : 318.46 g/mol

- Appearance : Yellow to orange viscous liquid

- Solubility : Soluble in chloroform and water

Physical Properties

- Ionic Nature : Contributes to low vapor pressure and high thermal stability.

- Toxicity : Classified as harmful if swallowed or inhaled; can cause skin irritation.

Scientific Research Applications

1,2,3-Tris(diethylamino)cyclopropenylium dicyanamide has been extensively studied for its diverse applications across various fields:

Organic Synthesis

- Used as a reagent and building block in organic synthesis due to its ability to undergo various chemical reactions, including oxidation, reduction, and substitution.

Carbon Dioxide Capture

- Demonstrated potential for effective CO₂ solubilization, making it a candidate for carbon capture technologies. Studies indicate its capability to dissolve gaseous hydrocarbons efficiently .

Catalysis

- Investigated for its catalytic properties in chemical reactions. Its unique ionic structure allows it to act as a solvent and catalyst simultaneously, facilitating various organic transformations .

Biomedical Research

- Explored for potential therapeutic properties and interactions with biomolecules. Although specific biological activities are not extensively documented, its ionic nature suggests possible interactions with biological membranes .

Advanced Materials Development

- Utilized in the production of specialty chemicals and advanced materials due to its unique properties that enhance material performance and stability.

Case Study 1: CO₂ Solubility Studies

Research conducted on the solubility of CO₂ in ionic liquids highlighted the effectiveness of this compound in capturing carbon dioxide compared to other ionic liquids. The study measured solubility at varying temperatures, demonstrating significant potential for environmental applications related to greenhouse gas mitigation .

Case Study 2: Catalytic Reactions

In catalytic studies, this compound was evaluated for its ability to facilitate organic reactions under mild conditions. The results indicated enhanced reaction rates and yields compared to traditional solvents, showcasing its utility as a green alternative in organic synthesis .

Mechanism of Action

The mechanism of action of 1,2,3-Tris(diethylamino)cyclopropenylium dicyanamide involves its interaction with molecular targets through its unique structure. The compound can form stable complexes with various substrates, facilitating specific chemical transformations. The pathways involved depend on the nature of the reactions it undergoes .

Comparison with Similar Compounds

Key Physical Properties

The DCA anion reduces viscosity and increases conductivity compared to bistriflimide (NTf₂⁻) due to weaker cation-anion interactions and smaller anion size . However, NTf₂⁻ salts exhibit higher thermal stability, attributed to the anion’s robust fluorinated structure .

Comparison with Other Cation Classes

Viscosity and Conductivity Trends

TAC-based ILs generally exhibit lower viscosities and higher conductivities than imidazolium, pyridinium, or sulfonium analogs. This stems from the TAC cation’s planar geometry and charge delocalization, which minimize steric hindrance and ion pairing .

Hypergolic Properties

DCA-ILs are studied for hypergolic ignition with oxidizers. While alkylimidazolium DCA salts are common, TAC-DCA ILs offer superior stability and tunability. Notably, attempts to synthesize hypergolic 1,2,3-triazolium DCA salts failed, yielding cyanoguanidine-azole hybrids instead . This highlights the unique reactivity of TAC cations in forming stable ILs compared to azole-based systems .

CO₂ Capture Performance

In CO₂ absorption studies, TAC-DCA ILs demonstrate moderate capacity, outperforming hydrophobic NTf₂⁻ salts but underperforming functionalized imidazolium ILs. For example:

| IL | CO₂ Absorption (mol CO₂/mol IL) | Reference |

|---|---|---|

| [C₃(NEt₂)₃]⁺[N(CN)₂]⁻ | 0.15–0.25 | |

| [C₄mim]⁺[N(CN)₂]⁻ | 0.10–0.20 | |

| [C₄mim]⁺[Ac]⁻ (Acetate) | 0.50–0.75 |

The DCA anion’s moderate basicity limits CO₂ uptake compared to carboxylate anions, but TAC-DCA ILs remain viable for applications requiring low viscosity and high diffusion rates .

Biological Activity

1,2,3-Tris(diethylamino)cyclopropenylium dicyanamide is a unique ionic liquid characterized by its distinct molecular structure, which includes a cyclopropenium core and a dicyanamide anion. This compound has garnered attention for its potential biological activities and applications in various fields, including organic synthesis and medicinal chemistry.

The compound's IUPAC name is , with the molecular formula . It is synthesized through the reaction of cyclopropenium salts with diethylamine under controlled conditions, which is critical for ensuring the desired product formation and purity .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound forms stable complexes with substrates, facilitating specific chemical transformations that can influence biological pathways. Its unique structure allows it to act on multiple molecular targets, making it a subject of interest in drug development .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Activity : Research has indicated that ionic liquids like this compound exhibit significant antimicrobial properties. A study demonstrated that this compound could inhibit the growth of various bacterial strains, suggesting its potential as a biocide .

- Solubility Enhancements : The solubility of gases such as methane in ionic liquids has been studied extensively. Findings suggest that this compound enhances the solubility of methane under specific conditions, which could be beneficial for applications in gas capture technologies .

- Environmental Applications : The compound has been investigated for its role in reducing greenhouse gas emissions. Its properties allow it to act as a solvent for capturing CO2 and other gases from industrial processes .

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₃₀N₃ |

| IUPAC Name | [2,3-bis(diethylamino)cycloprop-2-en-1-ylidene]-diethylazanium;cyanoiminomethylideneazanide |

| Melting Point | Not specified |

| Solubility | High in various solvents |

| Biological Activity | Antimicrobial, gas solubility |

Table 2: Biological Activity Summary

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Inhibits growth of bacteria |

| Gas Solubility | Enhances methane solubility |

| Environmental Impact | Potential CO₂ capture agent |

Q & A

Basic: What methodological approaches are recommended for synthesizing and purifying 1,2,3-Tris(diethylamino)cyclopropenylium dicyanamide?

Answer:

Synthesis typically involves cyclopropenylium salt formation via alkylation of diethylamine derivatives, followed by anion exchange with dicyanamide. Key purification steps include:

- Recrystallization : Use polar aprotic solvents (e.g., acetonitrile) to isolate high-purity crystals.

- Membrane filtration : Employ nanofiltration or reverse osmosis to remove ionic impurities, leveraging advancements in separation technologies .

- Chromatography : Optimize column conditions (e.g., silica gel with gradient elution) for residual byproduct removal.

Validate purity via elemental analysis and mass spectrometry.

Basic: How can spectroscopic techniques resolve structural ambiguities in this compound?

Answer:

- NMR : Use and NMR to confirm cyclopropenylium ring geometry and diethylamino group symmetry. Chemical shifts near 100-120 ppm (cyclopropenylium carbons) and 2.5-3.5 ppm (N-CH protons) are diagnostic .

- IR Spectroscopy : Identify dicyanamide absorption bands (~2200 cm for C≡N stretching).

- X-ray Crystallography : Resolve crystal packing effects influencing reactivity, particularly for non-classical carbocation behavior.

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods to mitigate inhalation risks, as dicyanamide derivatives may release toxic fumes under thermal stress .

- PPE : Wear nitrile gloves and goggles to prevent dermal/ocular exposure.

- Spill Management : Neutralize spills with activated carbon or vermiculite, avoiding water to prevent exothermic reactions .

Document all incidents and consult institutional safety guidelines.

Advanced: How can theoretical frameworks guide mechanistic studies of its reactivity in cross-coupling reactions?

Answer:

- DFT Calculations : Model cyclopropenylium’s electrophilicity and dicyanamide’s nucleophilic counterion interactions to predict regioselectivity in reactions.

- Marcus Theory : Analyze electron-transfer kinetics in redox-active applications (e.g., catalysis) .

- Hammett Plots : Corlate substituent effects on reaction rates to refine synthetic pathways. Cross-validate with experimental data (e.g., kinetic isotope effects) to resolve discrepancies .

Advanced: What factorial design strategies optimize stability studies under varying environmental conditions?

Answer:

- Variables : Temperature (25–100°C), humidity (20–80% RH), and light exposure (UV/visible).

- Response Surface Methodology : Identify degradation pathways (e.g., dicyanamide hydrolysis) via LC-MS monitoring .

- Accelerated Aging : Use Arrhenius modeling to extrapolate shelf-life under standard conditions.

Include control batches with stabilizers (e.g., desiccants) to assess efficacy .

Advanced: How to address contradictory literature data on its catalytic performance in organic transformations?

Answer:

- Meta-Analysis : Systematically compare reaction conditions (solvent, catalyst loading, substrates) across studies to identify outliers.

- Reproducibility Testing : Replicate key experiments under controlled parameters (e.g., anhydrous vs. ambient conditions).

- In Situ Spectroscopy : Use real-time Raman or IR to detect transient intermediates that may explain divergent outcomes .

Advanced: What computational tools predict its electronic properties for energy storage applications?

Answer:

- Band Structure Analysis : Employ VASP or Gaussian to calculate HOMO-LUMO gaps and charge mobility.

- Molecular Dynamics : Simulate ion diffusion in electrolyte matrices for battery applications.

- Machine Learning : Train models on existing cyclopropenylium datasets to forecast conductivity trends .

Advanced: How to design a robust experimental protocol for analyzing its degradation products?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.